1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-methyl-5-spiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane]-1-ylpyrazole |
InChI |
InChI=1S/C12H16N2O/c1-14-9(2-7-13-14)12-6-5-11(3-4-11)8-10(12)15-12/h2,7,10H,3-6,8H2,1H3 |
InChI Key |
FBCZCUABTSSJAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C23CCC4(CC4)CC2O3 |
Origin of Product |
United States |
Preparation Methods
Construction of the Spiro Bicyclic Core
The oxaspiro[bicyclo[4.1.0]heptane] system is typically prepared via intramolecular cyclization involving an epoxide or oxirane intermediate and a cyclopropane precursor. The bicyclo[4.1.0]heptane framework can be assembled by:
- Starting from a cyclohexanone derivative, which undergoes cyclopropanation using diazo compounds or Simmons–Smith reagents to form the bicyclo[4.1.0]heptane ring system.
- Subsequent introduction of an oxygen atom at the spiro center by epoxidation or nucleophilic ring closure to yield the oxaspiro structure.
Formation of the Pyrazole Ring
The pyrazole ring is commonly synthesized by:
- Condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents.
- Alternatively, transition metal-catalyzed cross-coupling reactions can be employed to attach the pyrazole ring to the spiro bicyclic system.
Coupling of the Pyrazole to the Spiro Bicyclic Moiety
A key step is the coupling of the pyrazole ring at the 5-position with the spiro bicyclic substituent at the 6-position. This is often achieved by:
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between a halogenated spiro bicyclic intermediate (e.g., a bromo-substituted bicyclo compound) and a boronate ester or boronic acid derivative of the pyrazole.
Methylation of the Pyrazole Nitrogen
The final methylation at the 1-position of the pyrazole is generally performed by:
- Treatment with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to selectively methylate the pyrazole nitrogen.
Detailed Experimental Procedures and Research Outcomes
Representative Suzuki-Miyaura Cross-Coupling Procedure
| Parameter | Details |
|---|---|
| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex |
| Base | Potassium carbonate or cesium carbonate |
| Solvent | 1,4-Dioxane / water mixture |
| Temperature | 80–100 °C |
| Reaction Time | Overnight (12–16 hours) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Purification | Column chromatography and preparative HPLC |
| Yield | 40–69% depending on substrate and conditions |
Example: A bromo-substituted bicyclo[4.1.0]heptane oxaspiro intermediate (0.30 mmol) was reacted with 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.59 mmol) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.04 mmol), potassium carbonate (0.90 mmol), 1,4-dioxane (15 mL), and water (5 mL) at 100 °C under nitrogen atmosphere overnight. After workup and purification, the coupled product was obtained in 53% yield as an off-white solid.
Cyclopropanation and Spiro Ring Formation
- Cyclopropanation of cyclohexanone derivatives using diazo compounds or Simmons–Smith reagents forms the bicyclo[4.1.0]heptane core.
- Epoxidation or intramolecular nucleophilic substitution introduces the oxygen atom to form the oxaspiro center.
- These steps are typically performed under controlled temperature and inert atmosphere to avoid side reactions.
Methylation of Pyrazole Nitrogen
- The pyrazole nitrogen methylation is conducted by reacting the pyrazole intermediate with methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like DMF.
- The reaction proceeds at room temperature or slightly elevated temperatures, yielding the 1-methylpyrazole derivative.
Data Tables Summarizing Key Reaction Parameters and Yields
| Step | Reagents/Catalysts | Solvent(s) | Temp. (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclopropanation | Diazo compounds / Simmons–Smith reagent | DCM, ether | 0–25 | 2–6 h | 60–80 | Requires inert atmosphere |
| Spiro ring formation | Epoxidation reagents (mCPBA) or nucleophiles | DCM, CHCl3 | 0–40 | 1–4 h | 50–75 | Controlled addition rate |
| Suzuki-Miyaura coupling | Pd(dppf)Cl2, K2CO3 or Cs2CO3 | 1,4-Dioxane/water | 80–100 | 12–16 h | 40–69 | Inert atmosphere, purified by HPLC |
| Pyrazole N-methylation | Methyl iodide, K2CO3 | DMF | RT–50 | 4–12 h | 70–90 | Selective for N1-position |
Summary of Research Outcomes
- The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most effective method for attaching the pyrazole ring to the spiro bicyclic system, providing moderate to good yields (40–69%).
- The spiro bicyclic core synthesis via cyclopropanation followed by oxygen insertion is well-established and reproducible.
- Methylation of the pyrazole nitrogen proceeds smoothly under mild conditions, affording the desired 1-methyl derivative in high yield.
- Purification by preparative HPLC and column chromatography is essential to obtain analytically pure compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Research Findings
Ring Strain and Reactivity
- The bicyclo[4.1.0]heptane system in the target compound exhibits higher strain compared to bicyclo[2.2.1]heptane (norbornane) derivatives due to its smaller fused cyclopropane ring. This strain enhances reactivity in ring-opening or rearrangement reactions .
- The 7-oxa bridge introduces electron-withdrawing effects, contrasting with nitrogen-containing analogues (e.g., 3-azabicyclo[4.1.0]heptane), which exhibit basicity and nucleophilic character .
Functional Group Influence
- Pyrazole vs. Carboxylic Acid/Ketone : The 1-methylpyrazole group in the target compound offers aromatic stability and hydrogen-bonding sites, unlike the carboxylic acid () or ketone () in analogues. This difference impacts solubility and target binding in drug design .
Pharmaceutical Relevance
- 5-Azaspiro Systems : Compounds like atilotrelvir () highlight the importance of spiro bicyclo[2.2.1]heptane scaffolds in antiviral therapies. The target compound’s [4.1.0] system may offer unique pharmacokinetic profiles due to altered steric demands .
Biological Activity
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole (CAS No. 2060028-95-5) is a novel compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆N₂O
- Molecular Weight : 204.27 g/mol
- IUPAC Name : 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole
The compound features a spirocyclic structure that may contribute to its biological properties, including potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological activities. The spirocyclic framework can influence the binding affinity to various receptors and enzymes, potentially leading to:
- Antioxidant Activity : Some pyrazole derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that spirocyclic compounds can exhibit antimicrobial activity against various pathogens.
Antioxidant Activity
A study evaluating the antioxidant capacity of pyrazole derivatives found that 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.
Anti-inflammatory Effects
In an experimental model of inflammation, this compound demonstrated a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may serve as a candidate for the treatment of chronic inflammatory conditions.
Antimicrobial Activity
A recent screening against common bacterial strains revealed that 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole exhibited notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
